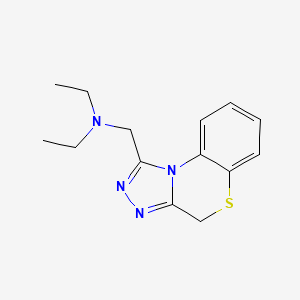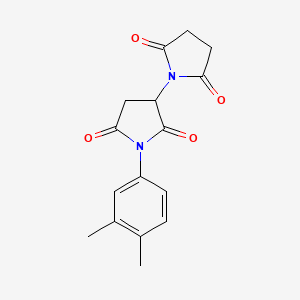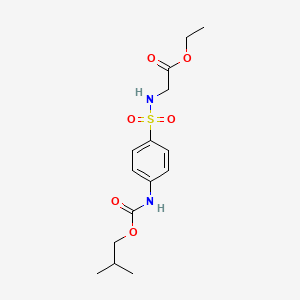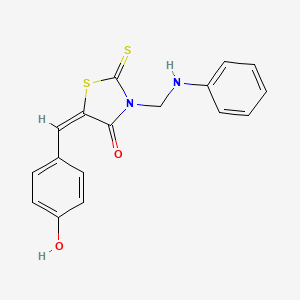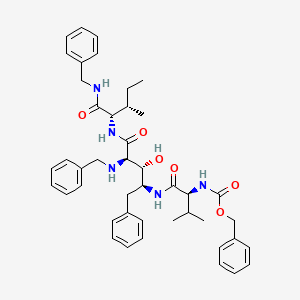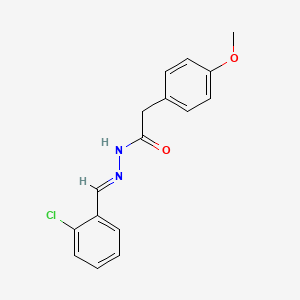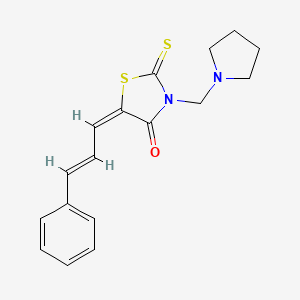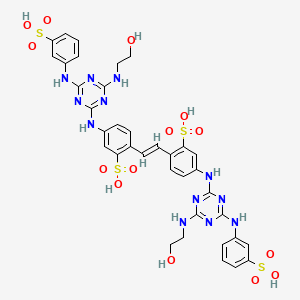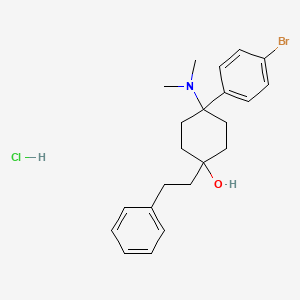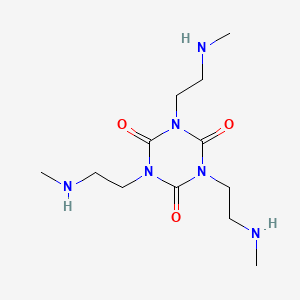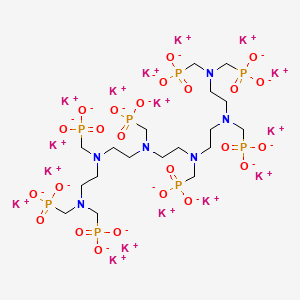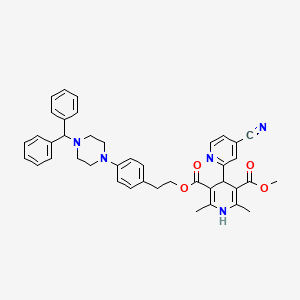
(2,4'-Bipyridine)-3',5'-dicarboxylic acid, 1',4'-dihydro-4-cyano-2',6'-dimethyl-, 2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-4-cyano-2’,6’-dimethyl-, 2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bipyridine core, which is often used in coordination chemistry, and a piperazine moiety, which is common in pharmaceutical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the bipyridine core, the introduction of carboxylic acid groups, and the attachment of the piperazine and phenyl groups. Typical reaction conditions might include:
Formation of the bipyridine core: This could involve a coupling reaction between two pyridine derivatives.
Introduction of carboxylic acid groups: This might be achieved through oxidation reactions.
Attachment of the piperazine and phenyl groups: This could involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and purity. This might involve:
Use of catalysts: To increase reaction rates and selectivity.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
This compound could undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid groups could be further oxidized to form other functional groups.
Reduction: The cyano group could be reduced to an amine.
Substitution: The phenyl groups could undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups could form ketones or aldehydes, while reduction of the cyano group could form primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, particularly if it interacts with specific biological targets.
Industry
In industry, this compound could be used in the synthesis of more complex molecules or as a building block in materials science.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a ligand in coordination chemistry, it might form stable complexes with metal ions, affecting their reactivity. In a biological context, it might interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(2,2’-Bipyridine): A simpler bipyridine derivative used in coordination chemistry.
(4,4’-Bipyridine): Another bipyridine derivative with different substitution patterns.
Piperazine derivatives: Common in pharmaceuticals, such as antihistamines and antipsychotics.
Uniqueness
This compound’s uniqueness lies in its combination of a bipyridine core with a piperazine moiety and various functional groups, which could confer unique chemical and biological properties.
Propiedades
Número CAS |
116308-51-1 |
|---|---|
Fórmula molecular |
C41H41N5O4 |
Peso molecular |
667.8 g/mol |
Nombre IUPAC |
5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 4-(4-cyanopyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C41H41N5O4/c1-28-36(40(47)49-3)38(35-26-31(27-42)18-20-43-35)37(29(2)44-28)41(48)50-25-19-30-14-16-34(17-15-30)45-21-23-46(24-22-45)39(32-10-6-4-7-11-32)33-12-8-5-9-13-33/h4-18,20,26,38-39,44H,19,21-25H2,1-3H3 |
Clave InChI |
XJXSFOGLRDLNTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=NC=CC(=C6)C#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


